molecular formula C4H7FN2O3 B564236 N-Carbamoyl-2-fluoro-beta-alanine-13C3 CAS No. 1216798-07-0

N-Carbamoyl-2-fluoro-beta-alanine-13C3

Cat. No.: B564236
CAS No.: 1216798-07-0
M. Wt: 153.086
InChI Key: FKTHAKABFGARQH-VMIGTVKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-2-fluoro-beta-alanine-13C3 typically involves the incorporation of carbon-13 isotopes into the molecular structure. The synthetic route may include the following steps:

    Fluorination: Introduction of a fluorine atom into the beta-alanine structure.

    Carbamoylation: Addition of a carbamoyl group to the fluorinated beta-alanine.

    Isotope Labeling: Incorporation of carbon-13 isotopes at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-2-fluoro-beta-alanine-13C3 can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

N-Carbamoyl-2-fluoro-beta-alanine-13C3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in mass spectrometry for the quantification of beta-alanine derivatives.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a metabolite of Capecitabine in cancer treatment.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of N-Carbamoyl-2-fluoro-beta-alanine-13C3 involves its interaction with specific molecular targets and pathways. As a metabolite of Capecitabine, it is involved in the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in the death of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-Carbamoyl-beta-alanine: Lacks the fluorine atom and carbon-13 isotopes.

    2-Fluoro-beta-alanine: Lacks the carbamoyl group and carbon-13 isotopes.

    Beta-alanine-13C3: Lacks the fluorine atom and carbamoyl group.

Uniqueness

N-Carbamoyl-2-fluoro-beta-alanine-13C3 is unique due to its stable isotope labeling and specific functional groups, which make it a valuable tool in scientific research. Its incorporation of carbon-13 isotopes allows for precise quantification and tracking in metabolic studies, while the presence of the fluorine atom and carbamoyl group provides distinct chemical properties .

Properties

IUPAC Name

3-(carbamoylamino)-2-fluoro(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHAKABFGARQH-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH]([13C](=O)O)F)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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